N,N,5-Trimethyl[1,1'-biphenyl]-2-amine
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Overview
Description
N,N,5-Trimethyl[1,1’-biphenyl]-2-amine: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of three methyl groups and an amine group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,5-Trimethyl[1,1’-biphenyl]-2-amine typically involves the diazotisation of aniline derivatives followed by a coupling reaction with benzene derivatives. One practical method involves the use of isopropyl nitrite as the diazotising reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid. The diazotised aniline derivative is then coupled with a benzene derivative in the presence of copper chloride (CuCl) as a catalyst at room temperature .
Industrial Production Methods: Industrial production of biphenyl compounds, including N,N,5-Trimethyl[1,1’-biphenyl]-2-amine, often employs catalytic coupling reactions such as the Ullmann reaction, Kharasch reaction, Negishi reaction, Stille reaction, and Suzuki reaction. These methods are chosen for their efficiency and ability to produce biphenyl compounds in good yields .
Chemical Reactions Analysis
Types of Reactions: N,N,5-Trimethyl[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted biphenyl derivatives.
Scientific Research Applications
N,N,5-Trimethyl[1,1’-biphenyl]-2-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,5-Trimethyl[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit protein arginine N-methyltransferase (PRMT7), leading to changes in histone methylation and gene expression .
Comparison with Similar Compounds
- 2,4,6-Trimethyl-1,1’-biphenyl
- 3,4,4’-Trimethyl-1,1’-biphenyl
- 2,2’,6-Trimethyl-1,1’-biphenyl
Comparison: N,N,5-Trimethyl[1,1’-biphenyl]-2-amine is unique due to the presence of an amine group at the 2-position and three methyl groups at the N,N, and 5-positions. This specific substitution pattern imparts distinct chemical and biological properties compared to other trimethyl biphenyl derivatives. For instance, the presence of the amine group can enhance its reactivity in substitution reactions and its potential interactions with biological targets .
Properties
CAS No. |
63113-41-7 |
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Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N,N,4-trimethyl-2-phenylaniline |
InChI |
InChI=1S/C15H17N/c1-12-9-10-15(16(2)3)14(11-12)13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI Key |
YFZXOTNOEHYKAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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